N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide
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Overview
Description
N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a hydroxy group attached to another phenyl ring, and a sulfonamide group linking these two aromatic systems. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 4-hydroxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-acetylphenyl-4-hydroxybenzenesulfonic acid.
Reduction: Formation of N-(4-hydroxyphenyl)-4-hydroxybenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the hydroxy and acetyl groups can participate in hydrogen bonding and other interactions with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- 4-Acetamidoacetophenone
Uniqueness
N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide is unique due to the presence of both a hydroxy group and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
CAS No. |
940951-88-2 |
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Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C14H13NO4S/c1-10(16)11-2-4-12(5-3-11)15-20(18,19)14-8-6-13(17)7-9-14/h2-9,15,17H,1H3 |
InChI Key |
DPVFFMQGHJOVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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